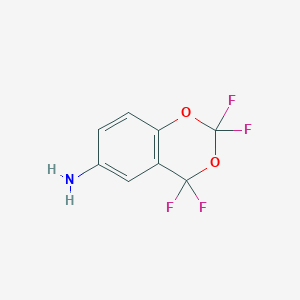

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene" by choosing appropriate nucleophilic reagents and reaction conditions that would introduce the amino and dioxene functionalities.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is often studied using spectroscopic methods and X-ray crystallography. For example, the molecular structures of certain phosphorus-containing tetrafluorobenzenes were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around the phosphorus atoms . Similarly, the structure of 1,2,4,5-tetrafluorobenzene was determined by gas-phase electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry . These techniques could be applied to "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene" to elucidate its structure.

Chemical Reactions Analysis

Fluorinated benzene derivatives can undergo various chemical reactions, often facilitated by the electron-withdrawing effect of the fluorine atoms. For instance, 1,2,4,5-tetrafluoro-3,6-bis(vinylsulfonyl)benzene reacts with nucleophiles containing a mercapto group to yield bis-sulfonyl derivatives . The reactivity of "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene" would likely be influenced by the presence of both electron-withdrawing fluorine atoms and the electron-donating amino group, affecting its chemical behavior in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are significantly influenced by the presence of fluorine atoms. For example, the redox properties of bis(dimesitylphosphino)tetrafluorobenzene derivatives were investigated using electrochemical measurements . The introduction of fluorine atoms into the benzene ring can lead to changes in properties such as acidity, basicity, and reactivity. The specific properties of "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene" would need to be determined experimentally, but it can be anticipated that the fluorine atoms would make the compound more resistant to nucleophilic attack and could affect its solubility and thermal stability.

Aplicaciones Científicas De Investigación

Application in Physical Chemistry:

- Summary of the Application: The compound “2,2,4,4-tetrafluoro-1,3-dithietane” has been used in the study of chalcogen bonds and internal dynamics in complex molecular systems .

- Methods of Application: The rotational spectrum of the 2,2,4,4-tetrafluoro-1,3-dithietane⋯water complex was investigated using high-resolution rotational spectroscopy . Experimental evidence and quantum theoretical analyses were used to reveal the interactions between the two moieties .

- Results or Outcomes: The two moieties are linked together through a dominant S⋯O chalcogen bond. Two secondary F⋯O interactions contribute to the stability of the complex . The rotational transitions of four isotopologues are split into two component lines due to the internal rotation of the water moiety around its C2 axis .

Application in Solution Chemistry:

- Summary of the Application: The compound “2,2,4,4-tetrafluoro-1,3-dithietane” has been used in the study of chalcogen bonds in solution .

- Methods of Application: The complexes formed between “2,2,4,4-tetrafluoro-1,3-dithietane” and the Lewis bases dimethyl sulfide (DMS) and trimethylphosphine (TMP) were studied using infrared spectroscopy of solutions in liquid krypton .

- Results or Outcomes: For the mixtures of “2,2,4,4-tetrafluoro-1,3-dithietane” with DMS, evidence for the presence of two complex bands suggesting the simultaneous occurrence of both calculated complex geometries and the lack of rapid interconversion between them is found for several vibrational modes . The experimental complexation enthalpy for the “2,2,4,4-tetrafluoro-1,3-dithietane”·TMP complex is -13.0 (4) kJ mol −1 .

Application in Coatings and Films:

- Summary of the Application: Fluorinated polymers, which can be derived from compounds like “2,2,4,4-tetrafluoro-1,3-dithietane”, have been used in the production of coatings and films.

- Methods of Application: Due to their low surface energy, fluorinated polymers can be used as coatings for non-stick cookware, self-cleaning surfaces, and protective films for electronic devices.

- Results or Outcomes: The use of fluorinated polymers results in surfaces with improved non-stick and self-cleaning properties, as well as enhanced protection for electronic devices.

Application in Semiconductor Layers:

- Summary of the Application: Polymers derived from “2,2,4,4-tetrafluoro-1,3-dithietane” have been used as semiconductor layers in organic thin-film transistors .

- Methods of Application: The polymers were used as the semiconductor layer in the transistors .

- Results or Outcomes: All four polymers exhibited unipolar n-type transport behavior with the highest saturation and a linear electron mobility of 0.72 and 0.67 cm^2 V^−1 s^−1, respectively .

Direcciones Futuras

Propiedades

IUPAC Name |

2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7(10)5-3-4(13)1-2-6(5)14-8(11,12)15-7/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENKESXKWBIZCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380199 |

Source

|

| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4,4-Tetrafluoro-4H-benzo[d][1,3]dioxin-6-amine | |

CAS RN |

25854-59-5 |

Source

|

| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)